Quinoxaline, 1,2-dihydro-2,3-diphenyl-
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Overview
Description
Quinoxaline, 1,2-dihydro-2,3-diphenyl- is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused benzene and pyrazine ring structure, with two phenyl groups attached at the 2 and 3 positions. Quinoxaline derivatives are known for their diverse biological and pharmacological activities, making them significant in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- can be synthesized through the condensation of ortho-diamines with 1,2-diketones. One common method involves the reaction of benzil with 1,2-diaminobenzene in the presence of a catalyst such as 2-iodoxybenzoic acid (IBX) . The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 1,2-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated quinoxalines.
Scientific Research Applications
Quinoxaline, 1,2-dihydro-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent devices.
Mechanism of Action
The mechanism of action of quinoxaline, 1,2-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like d-amino acid oxidase (DAAO), leading to various biological effects . The compound’s ability to form charge-transfer complexes also contributes to its diverse pharmacological activities .
Comparison with Similar Compounds
- Quinazoline
- Phthalazine
- Cinnoline
Comparison: Quinoxaline, 1,2-dihydro-2,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups, which enhance its biological activity and chemical reactivity compared to other quinoxaline derivatives . Its structural isomers, such as quinazoline and phthalazine, differ in the position of nitrogen atoms within the ring system, leading to variations in their chemical properties and applications .
Properties
CAS No. |
5016-08-0 |
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Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,2-dihydroquinoxaline |
InChI |
InChI=1S/C20H16N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14,19,21H |
InChI Key |
VKVNOKHOHSQORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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